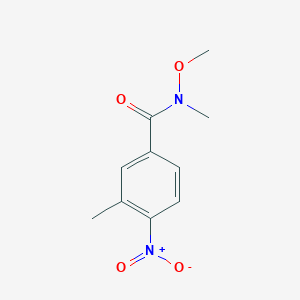

N-methoxy-N,3-dimethyl-4-nitrobenzamide

Description

Contextual Significance of Substituted Benzamide (B126) Scaffolds in Organic Synthesis

The substituted benzamide scaffold is a privileged structure in organic and medicinal chemistry. Benzamides are amide derivatives of benzoic acid and are recognized for their diverse biological activities and their utility as versatile synthetic intermediates. This structural motif is present in a wide array of pharmaceuticals, agrochemicals, and materials.

In drug discovery, the benzamide core serves as a robust pharmacophore that can be readily modified with various substituents to modulate biological activity and pharmacokinetic properties. The amide bond itself is relatively stable and can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors.

From a synthetic standpoint, the benzamide group is a powerful tool in directing chemical reactions. The amide functionality can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective substitution of otherwise inert C-H bonds at positions ortho to the amide. mdpi.com This capability allows for the efficient and regioselective construction of complex molecular architectures from simple precursors. The aromatic ring of the benzamide can be tailored with electron-donating or electron-withdrawing groups to fine-tune the electronic properties and reactivity of the entire molecule.

Structural and Functional Positioning of N-Methoxy-N,3-dimethyl-4-nitrobenzamide within the Weinreb Amide Class

This compound is a specific example of a Weinreb amide (also known as a Weinreb-Nahm amide). This class of compounds is defined by the presence of an N-methoxy-N-methylamide functional group. numberanalytics.com The introduction of this group in the 1980s provided a revolutionary method for the synthesis of ketones and aldehydes from carboxylic acid derivatives. numberanalytics.comresearchgate.netorientjchem.org

The key functional advantage of a Weinreb amide lies in its reaction with organometallic nucleophiles, such as Grignard reagents or organolithium compounds. orientjchem.orgresearchgate.net Unlike reactions with other acylating agents like esters or acid chlorides, the reaction with a Weinreb amide reliably stops at the ketone stage, preventing the common "over-addition" that leads to the formation of tertiary alcohols. researchgate.netresearchgate.net This selectivity is attributed to the formation of a stable, five-membered tetrahedral intermediate chelated to the metal ion. researchgate.netresearchgate.net This intermediate remains intact until an aqueous workup, at which point it collapses to form the desired ketone. Similarly, Weinreb amides can be selectively reduced to aldehydes. mdpi.com

The structure of this compound incorporates this reactive handle on a benzoyl scaffold substituted with two key groups:

A methyl group at the 3-position.

A nitro group at the 4-position.

The 4-nitro group is strongly electron-withdrawing, which significantly influences the electronic character of the aromatic ring and the carbonyl group. This deactivation can affect the susceptibility of the aromatic ring to electrophilic substitution but increases the electrophilicity of the carbonyl carbon, potentially influencing its reactivity toward nucleophiles. The 3-methyl group is a weak electron-donating group.

Below are the computed properties for a closely related isomer, 3-Methoxy-N-methyl-4-nitrobenzamide, which provides an indication of the general physicochemical characteristics of such a molecule.

Table 1: Computed Physicochemical Properties of 3-Methoxy-N-methyl-4-nitrobenzamide

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Monoisotopic Mass | 210.06405680 Da |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem CID: 56832417. nih.gov

Overview of Key Research Domains Pertaining to this compound and Related Analogues

Given its structure, the primary research domains relevant to this compound and its analogues involve its use as a synthetic intermediate.

Synthesis of Substituted Benzophenones and Related Ketones: The most direct application is as a precursor for ketones. By reacting this compound with an appropriate Grignard reagent (R-MgBr) or organolithium reagent (R-Li), one could synthesize various 3-methyl-4-nitro-substituted ketones (R-CO-Ar). These ketones could, in turn, serve as building blocks for more complex molecules in pharmaceutical or materials science research.

Precursor Synthesis: The synthesis of the parent carboxylic acid, 3-methyl-4-nitrobenzoic acid, is a well-documented area of research. It is a key intermediate in the synthesis of the antihypertensive drug telmisartan. chemicalbook.compatsnap.com Methods for its preparation often involve the selective oxidation of 2,4-dimethylnitrobenzene. patsnap.comgoogle.com The conversion of this acid to the corresponding Weinreb amide would be a standard synthetic transformation.

C-H Functionalization Studies: A more advanced research application for Weinreb amides is their use as directing groups for the ortho-C-H functionalization of the aromatic ring. mdpi.com However, research in this area has shown that the presence of a nitro group on the aromatic ring can be detrimental to some palladium-catalyzed C-H functionalization reactions, effectively "switching off" the catalytic cycle. mdpi.com Therefore, this compound could be used as a substrate to study the electronic limits and mechanisms of such C-H activation reactions, or to develop new catalytic systems that are tolerant of strongly deactivating groups.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methoxy-N-methyl-4-nitrobenzamide |

| 3-methyl-4-nitrobenzoic acid |

| 2,4-dimethylnitrobenzene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,3-dimethyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-7-6-8(10(13)11(2)16-3)4-5-9(7)12(14)15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOOTBXPCZWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Methoxy N,3 Dimethyl 4 Nitrobenzamide and Analogous Structures

Established Methods for the Synthesis of N-Methoxy Amides

N-methoxy-N-methyl amides, commonly known as Weinreb-Nahm amides, are versatile intermediates in organic synthesis. wikipedia.org Their utility stems from their ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition that can lead to tertiary alcohols. wikipedia.orgorganic-chemistry.org The synthesis of these amides can be broadly achieved through two primary routes: the condensation of acyl halides with N,O-dimethylhydroxylamine and the direct activation and coupling of carboxylic acids.

Acyl Halide and N,O-Dimethylhydroxylamine Condensation Routes

A foundational and widely used method for preparing Weinreb amides involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine. wikipedia.orgmychemblog.com This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the condensation. The requisite acyl chloride is often prepared in situ from the corresponding carboxylic acid using a variety of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mychemblog.comtandfonline.com

The general scheme for this two-step, one-pot procedure is as follows:

Activation of Carboxylic Acid: The carboxylic acid is converted to the more reactive acyl chloride.

Amide Formation: The acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine, to yield the desired N-methoxy-N-methyl amide. mychemblog.com

This method is robust and has been applied to a wide range of substrates, including those with sensitive functional groups. wikipedia.org

Carboxylic Acid Activation and Coupling Protocols

Directly converting carboxylic acids to Weinreb amides without isolating the acyl halide intermediate is often more convenient and can be achieved using various coupling reagents. researchgate.net These methods are prevalent in peptide synthesis and have been successfully adapted for Weinreb amide formation. The process involves the in-situ activation of the carboxylic acid, followed by nucleophilic attack by N,O-dimethylhydroxylamine.

A variety of reagents can be employed for this purpose, each with its own advantages regarding reaction conditions and substrate scope. researchgate.net

| Coupling Reagent Class | Specific Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, but byproducts can complicate purification. peptide.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) | Highly efficient, often used for sterically hindered acids. researchgate.net |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) | Fast reaction times and low rates of racemization. peptide.com |

| Other Activating Agents | N,N'-Carbonyldiimidazole (CDI), Methanesulfonyl chloride, 2-Chloro-1-methylpyridinium iodide | CDI is effective and produces gaseous byproducts, simplifying workup. organic-chemistry.orgresearchgate.netchemspider.com Methanesulfonyl chloride provides a convenient method for hindered acids. organic-chemistry.org |

These protocols offer mild reaction conditions and are often compatible with a broad range of functional groups, making them highly valuable for the synthesis of complex molecules containing the Weinreb amide moiety. researchgate.net

Approaches to Construct the Substituted Nitrobenzamide Core

The synthesis of N-methoxy-N,3-dimethyl-4-nitrobenzamide requires the preparation of the specifically substituted aromatic precursor, 3-methyl-4-nitrobenzoic acid. This section details the synthetic routes to this key intermediate and its subsequent conversion to the target benzamide (B126).

Preparation of 3-Methyl-4-nitrobenzoic Acid Precursors

3-Methyl-4-nitrobenzoic acid is a crucial intermediate for various pharmaceuticals and is typically synthesized by the selective oxidation of one of the methyl groups of 2,4-dimethylnitrobenzene. patsnap.comchemicalbook.com Several oxidative methods have been reported, with varying yields and environmental impacts.

| Oxidation Method | Oxidizing Agent/Catalyst System | Typical Yields | Notes |

| Nitric Acid Oxidation | Dilute Nitric Acid | 27% - >50% | A common industrial method, though yields can be low and it can generate significant waste. google.comgoogle.com |

| Permanganate/Dichromate Oxidation | Potassium Permanganate, Potassium Dichromate | 30% - 86% | Strong, traditional oxidants that are effective but generate heavy metal waste. google.com |

| Catalytic Air/Oxygen Oxidation | Cobalt acetate/Sodium bromide catalyst, O₂ or air | ~51% | A "greener" alternative using molecular oxygen, with cobalt catalysts promoting the reaction. chemicalbook.comgoogle.comchemicalbook.com |

| Indirect Electrosynthesis | Chromium trioxide (regenerated electrochemically) | 65% - 86% | An environmentally friendly approach that recycles the chromium oxidant, avoiding waste. google.com |

The choice of method often depends on the desired scale, cost, and environmental considerations. The catalytic oxidation and electrosynthesis routes represent more modern and sustainable approaches to this important precursor. google.comchemicalbook.com

Amidation Reactions for Benzamide Moiety Formation

Once 3-methyl-4-nitrobenzoic acid is obtained, the final step in the synthesis of this compound is the formation of the amide bond with N,O-dimethylhydroxylamine. The methods for this transformation are the same as the general protocols for Weinreb amide synthesis described in section 2.1.

Specifically, 3-methyl-4-nitrobenzoic acid can be:

Converted to 3-methyl-4-nitrobenzoyl chloride using a reagent like thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride and a base.

Directly coupled with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling reagent such as CDI, HBTU, or by forming a mixed anhydride. organic-chemistry.orgarkat-usa.org

For sterically hindered carboxylic acids, the use of methanesulfonyl chloride with triethylamine has been shown to be an efficient method for forming the Weinreb amide. organic-chemistry.org This could be particularly relevant if substrate hindrance becomes a factor.

Advanced Synthetic Transformations Incorporating the this compound Framework

The primary synthetic utility of the N-methoxy-N-methyl amide (Weinreb amide) function in this compound is its conversion to ketones. wikipedia.org This transformation is a cornerstone of the Weinreb ketone synthesis, discovered in 1981. wikipedia.org The Weinreb amide reacts with a wide variety of organometallic nucleophiles, such as Grignard reagents and organolithium compounds, to form a stable tetrahedral intermediate. organic-chemistry.orgmychemblog.com This intermediate does not collapse to release the ketone until an aqueous workup is performed, thus preventing the common problem of over-addition and formation of a tertiary alcohol. wikipedia.orgorganic-chemistry.org

This allows for the synthesis of a diverse range of ketones from the this compound framework, where the R-group is introduced from the organometallic reagent:

R-MgX or R-Li + this compound → 3-methyl-4-nitrophenyl R ketone

This reactivity makes the title compound a valuable intermediate for introducing the 3-methyl-4-nitrophenyl keto-moiety into more complex molecules. Furthermore, the nitro group on the benzamide framework can be a handle for further synthetic modifications, such as reduction to an amine, which can then participate in a variety of subsequent reactions, including diazotization or further amide couplings.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving N-Methoxybenzamides

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and N-methoxybenzamides have emerged as competent substrates in a variety of these transformations. The N-methoxyamide functional group can act as a directing group, enabling regioselective functionalization of the aromatic ring, or it can participate directly in coupling reactions.

Rhodium(III)-catalyzed C-H activation represents a powerful strategy for the functionalization of N-methoxybenzamides. acs.orgnih.govresearchgate.net In these reactions, the N-methoxyamide group directs the rhodium catalyst to an ortho C-H bond, which is then cleaved to form a rhodacycle intermediate. This intermediate can then react with a variety of coupling partners. For instance, the reaction of N-methoxybenzamides with quinones, catalyzed by a chiral CpRh(III) complex, can produce chiral tricyclic hydrophenanthridinone scaffolds with high yield and enantioselectivity. acs.orgnih.govresearchgate.net This methodology has been applied to the asymmetric synthesis of a dihydrolycoricidine analogue. acs.orgnih.govresearchgate.net While a substrate with the exact substitution pattern of this compound has not been reported, the methodology is tolerant of a range of substituents on the benzamide ring.

Copper-catalyzed cross-coupling reactions have also been employed for the selective C-O bond formation of N-methoxy arylamides. mdpi.com In a notable example, the reaction of N-methoxy amides with arylboronic acids in the presence of a copper(I) iodide catalyst leads to the formation of aryl-N-methoxy arylimides. mdpi.com This process is believed to proceed through the tautomerization of the N-methoxy amide to its O-protected hydroxamic acid form, which then undergoes O-arylation. mdpi.com The reaction tolerates a variety of functional groups on both the N-methoxy amide and the arylboronic acid. mdpi.com

| N-Methoxybenzamide Substrate | Coupling Partner | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-methoxybenzamide | Quinone | Chiral CpRh(III) complex | Chiral tricyclic hydrophenanthridinone | up to 88% | acs.orgnih.govresearchgate.net |

| N-methoxy amide | Arylboronic acid | CuI | Aryl-N-methoxy arylimide | Moderate | mdpi.com |

Iron-Catalyzed N=S Coupling Reactions with N-Methoxy Arylamides

In the quest for more sustainable and cost-effective catalytic systems, iron has garnered significant attention as an earth-abundant and less toxic alternative to precious metals. An iron-catalyzed selective N=S coupling of N-methoxy amides and sulfoxides has been developed as a highly efficient method for the synthesis of N-acyl sulfoximines. nih.govacs.org This transformation is tolerant of both electron-donating and electron-withdrawing groups on the phenyl ring of the N-methoxy arylamide, suggesting its potential applicability to substrates like this compound. nih.govacs.org

The reaction is typically carried out in the presence of iron(III) chloride as the catalyst and an organic base such as triethylamine. nih.govacs.org The proposed mechanism involves the coordination of the N-methoxy amide to the iron(III) catalyst, followed by deprotonation and formation of an Fe-nitrenoid complex. This intermediate is then trapped by the sulfoxide (B87167) to furnish the N-acyl sulfoximine (B86345) product. nih.gov A key advantage of this method is that the coupling partners are used in their native forms, avoiding the need for pre-functionalization. nih.govacs.org

Principles of Sustainable Synthesis in this compound Production

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The production of this compound can be made more environmentally benign by considering factors such as catalyst choice, solvent selection, and atom economy.

Development and Application of Environmentally Benign Catalytic Systems

A central tenet of green chemistry is the use of catalysts to promote reactions, and the development of environmentally benign catalytic systems is a key research area. The use of earth-abundant and low-toxicity metals as catalysts is a prime example of this principle in action.

The iron-catalyzed N=S coupling reaction discussed previously is a testament to this approach, replacing more hazardous or expensive metals. nih.govacs.org Iron catalysts are not only more sustainable but can also offer novel reactivity. The development of photocatalysts that can be activated by visible light is another promising avenue for sustainable synthesis. rsc.org For instance, a mixed-metal organic framework (MOF) containing iron and cobalt has been shown to be an efficient photocatalyst for the selective oxidation of benzyl (B1604629) alcohols under visible light at room temperature. rsc.org While not directly applied to N-methoxybenzamide synthesis, this demonstrates the potential of developing bespoke catalysts for specific transformations that operate under mild, energy-efficient conditions.

Furthermore, the use of ligand-free catalytic systems is gaining traction as it simplifies reaction setups, reduces costs, and facilitates catalyst recycling. rsc.org The development of such systems for the cross-coupling of (hetero)aryl halides is an active area of research with potential applications in the synthesis of precursors to this compound. rsc.org The ultimate goal is to design catalytic systems that are not only efficient and selective but also have a minimal environmental footprint throughout their lifecycle.

Mechanistic Studies and Reactivity Aspects of N Methoxy N,3 Dimethyl 4 Nitrobenzamide

Transformations of the Nitro Group and Aromatic Ring System

The 4-nitrobenzamide (B147303) scaffold provides additional sites for chemical modification, namely the nitro group and the aromatic ring itself.

The nitro group is a versatile functional group that can be selectively reduced to an amine, providing a route to a wide range of other derivatives. A significant challenge in molecules like N-methoxy-N,3-dimethyl-4-nitrobenzamide is to reduce the nitro group without affecting the Weinreb amide or other sensitive functionalities.

Various methods have been developed for the chemoselective reduction of aromatic nitro groups. jsynthchem.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a hydrogen source is a common and effective method. google.com These reactions can often be performed under mild conditions, preserving the amide group. Another approach involves the use of metal-hydride systems. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the amide as well, milder reagents can be more selective. organic-chemistry.org For instance, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal catalysts such as Ni(PPh₃)₄ have been shown to selectively reduce nitroaromatics to their corresponding amines without affecting carbonyl groups. jsynthchem.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, is another mild technique that often shows high chemoselectivity.

The choice of reagent is critical to ensure that only the nitro group is transformed into an amino group, leaving the N-methoxy-N-methyl amide intact for subsequent reactions.

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr) by the powerful electron-withdrawing effect of the nitro group. libretexts.orgmdpi.com This effect is most pronounced at the ortho and para positions relative to the nitro group. In this specific molecule, the positions ortho to the nitro group (positions 3 and 5) are potential sites for nucleophilic attack.

For an SₙAr reaction to occur, there must be a suitable leaving group at the position of attack. masterorganicchemistry.com In the parent compound, the substituents are methyl and methoxy (B1213986) groups, which are not good leaving groups. However, in related nitrobenzamide derivatives containing halogens or other good leaving groups at the ortho or para positions, SₙAr reactions proceed readily. nih.gov The mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized onto the nitro group, which is a crucial stabilizing factor. libretexts.org Subsequent loss of the leaving group restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is highly dependent on the electron-withdrawing strength of the activating groups and the nature of the leaving group. masterorganicchemistry.comnih.gov

Elucidation of Complex Reaction Mechanisms

The reactivity of this compound is multifaceted, engaging in a variety of transformations that are mechanistically complex. Detailed studies have been undertaken to understand the pathways through which this compound and related structures react under different conditions, including hydrozirconation, metal-catalyzed C-H activation, and thermal decomposition.

Hydrozirconation Mechanisms of Amides

The reduction of amides to aldehydes is a challenging transformation that can be achieved with high selectivity using hydrozirconation with Schwartz's reagent (Cp₂Zr(H)Cl). This method is effective for a range of amides, including tertiary amides like N-methoxy-N-methylbenzamides (Weinreb amides). rsc.org The reaction is known for its mild conditions and high yields, converting a variety of amides to their corresponding aldehydes with notable chemoselectivity. rsc.org

Mechanistic investigations into the hydrozirconation of amides suggest the formation of a stable, 18-electron zirconacycle intermediate. rsc.orgrsc.org This intermediate is presumed to yield the aldehyde upon workup with water or silica (B1680970) gel. rsc.orgrsc.org The reaction's selectivity is influenced by the electronic properties of the amide. Competition experiments have indicated a preference for substrates where the nitrogen lone pair is more electron-releasing and delocalized across the amide bond. rsc.org This electronic preference contributes to the excellent selectivity observed for tertiary amides over esters. rsc.org

The hydrozirconation of amides is compatible with a variety of functional groups, including nitro groups, making it a potentially suitable method for the reduction of this compound. nih.govnumberanalytics.com The general mechanism for the hydrozirconation of a tertiary amide is proposed to proceed as depicted in the scheme below.

Proposed Mechanism for Hydrozirconation of a Tertiary Amide:

Coordination of the amide carbonyl oxygen to the zirconium center of Schwartz's reagent.

Hydride transfer from zirconium to the carbonyl carbon.

Formation of a zirconacycle intermediate.

Hydrolysis of the intermediate to yield the aldehyde.

Table 1: Selected Substrate Scope in Hydrozirconation of Amides

| Entry | Substrate | Product | Yield (%) |

| 1 | N,N-Dimethylbenzamide | Benzaldehyde | 95 |

| 2 | N-Methoxy-N-methylbenzamide | Benzaldehyde | 98 |

| 3 | N,N-Dimethyl-4-nitrobenzamide | 4-Nitrobenzaldehyde | 85 |

| 4 | N,N-Diethyl-3-methoxybenzamide | 3-Methoxybenzaldehyde | 91 |

Metal-Catalyzed C-H Activation and Annulation Pathways

N-methoxybenzamides, including structures similar to this compound, have been demonstrated to be effective directing groups in transition metal-catalyzed C-H activation and annulation reactions. These reactions provide powerful methods for the synthesis of complex heterocyclic structures.

Rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with various coupling partners have been extensively studied. For instance, chemodivergent annulations with sulfoxonium ylides, acting as carbene precursors, have been achieved, with the reaction outcome being controlled by the choice of an acid promoter. nih.gov Similarly, rhodium-catalyzed annulations with ketenimines can lead to either isoquinolinones or isoindolinones, depending on the steric and electronic properties of the ketenimine. researchgate.net The general mechanism for these transformations involves an initial C-H metalation at the ortho position of the benzamide (B126), directed by the amide's carbonyl oxygen, to form a five-membered rhodacycle intermediate. organic-chemistry.org This intermediate then undergoes insertion of the coupling partner, followed by reductive elimination to afford the final product and regenerate the active rhodium catalyst. organic-chemistry.org

Palladium-catalyzed C-H functionalization has also been successfully applied to Weinreb amides. For example, a palladium(II)-catalyzed β-C(sp³)–H arylation of Weinreb amides has been developed, showcasing the utility of the Weinreb amide as a directing group for C(sp³)–H activation. rsc.org The success of this reaction relies on a specially designed pyridinesulfonic acid ligand, which is thought to preserve the cationic character of the palladium center and facilitate the C-H cleavage step. rsc.org Computational studies have supported the role of the ligand in stabilizing the substrate-bound palladium species. rsc.orgrsc.org

Table 2: Examples of Metal-Catalyzed C-H Annulation of N-Methoxybenzamides

| Catalyst System | Coupling Partner | Product Type | Reference |

| [Rh(III)] | Sulfoxonium ylide | Dihydroisoquinolinone / Isoindolinone | nih.gov |

| [Rh(III)] | Ketenimine | Iminoisoquinolinone / Aminoisoindolinone | researchgate.net |

| [Ru(II)] | Propargyl alcohol | N-substituted quaternary isoindolinones | dntb.gov.ua |

| [Rh(III)] | Alkyne | Isoquinolone | organic-chemistry.org |

Radical Processes in N,N-Dialkoxyamide Thermal Decomposition

The thermal decomposition of N,N-dialkoxyamides, the class of compounds to which this compound belongs, has been shown to proceed through radical pathways. Unlike other anomeric amides that may undergo heterolytic HERON rearrangements, thermolysis of N,N-dialkoxyamides in non-polar solvents primarily involves the homolysis of a nitrogen-oxygen bond. rsc.org

Kinetic studies on the thermal decomposition of a series of N,N-dimethoxy-4-substituted benzamides in mesitylene (B46885) at 155 °C have revealed that the primary process is the formation of an alkoxyamidyl radical and an alkoxyl radical. rsc.orgrsc.org The reactions follow first-order kinetics, and the activation energies for these decompositions have been determined to be in the range of 125–135 kJ mol⁻¹, with weakly negative entropies of activation. rsc.orgnih.gov

The generated alkoxyamidyl and alkoxyl radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of products. The specific products formed depend on the structure of the starting amide and the reaction conditions. For example, the decomposition of N,N-dimethoxybenzamides leads to the formation of hydroxamic esters and methyl benzoates, among other products. rsc.org The proposed initial step in the thermal decomposition is illustrated below.

Proposed Radical Initiation in the Thermal Decomposition of an N,N-Dialkoxyamide: R-CO-N(OR')₂ → R-CO-N•(OR') + •OR'

Table 3: Kinetic Data for the Thermal Decomposition of N,N-Dimethoxy-4-substituted Benzamides at 155 °C

| 4-Substituent | Activation Energy (Ea, kJ mol⁻¹) | Entropy of Activation (ΔS‡, J K⁻¹ mol⁻¹) |

| OMe | 135 ± 5 | -1 ± 16 |

| Me | 131 ± 3 | -13 ± 9 |

| H | 128 ± 2 | -21 ± 5 |

| Cl | 125 ± 4 | -30 ± 11 |

| NO₂ | 129 ± 5 | -21 ± 15 |

Structural Characterization and Spectroscopic Analysis of N Methoxy N,3 Dimethyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

A ¹H NMR spectrum of N-methoxy-N,3-dimethyl-4-nitrobenzamide would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would likely appear as a complex set of multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the influence of the nitro and amide substituents. The methyl group attached to the benzene ring (at the 3-position) would present as a singlet in the aliphatic region (around δ 2.3-2.6 ppm). The N-methyl and N-methoxy protons would also each exhibit a singlet, likely in the range of δ 3.0-4.0 ppm. The precise chemical shifts and coupling constants (J-values) between adjacent aromatic protons would be invaluable for confirming the substitution pattern of the aromatic ring.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation and Correlation

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected to have a characteristic chemical shift in the downfield region (around δ 165-175 ppm). The aromatic carbons would generate a series of signals in the δ 120-150 ppm range, with the carbon bearing the nitro group being significantly deshielded. The carbons of the three methyl groups (aromatic C-CH₃, N-CH₃, and O-CH₃) would appear in the upfield region of the spectrum.

Advanced Multi-Dimensional NMR Techniques for Complex Structures

For an unambiguous assignment of all proton and carbon signals, especially for the aromatic region, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity of the aromatic protons. HSQC and HMBC experiments would establish correlations between protons and the carbon atoms they are directly attached to (one-bond C-H) or are two to three bonds away from, respectively. This would definitively link the proton and carbon skeletons of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the amide group. The presence of the nitro group would be confirmed by two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching). C-H stretching vibrations of the aromatic ring and the methyl groups would appear in the 2800-3100 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₂N₂O₄), the expected exact mass would be approximately 224.0797 g/mol . A high-resolution mass spectrum would confirm this molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, with potential fragmentation pathways including the loss of the methoxy (B1213986) group, the nitro group, or cleavage of the amide bond.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Detailed crystallographic or computational studies providing specific bond lengths, bond angles, and dihedral angles for this compound are not currently available in the reviewed scientific literature. Therefore, a quantitative analysis and corresponding data tables for this specific molecule cannot be provided.

Conformational Preferences and Pyramidalization at Amide Nitrogen

The amide functional group in this compound is a subject of significant stereochemical interest. Unlike simple secondary amides which are typically planar due to resonance stabilization, the presence of two electronegative atoms—oxygen (from the methoxy group) and nitrogen—directly attached to the amide nitrogen can lead to significant changes in geometry. This class of amides is sometimes referred to as HERON (Heteroatom Resonance) amides.

The key structural feature of such N-alkoxy-N-alkylamides is the pyramidalization of the amide nitrogen atom. Instead of the typical sp² hybridization and trigonal planar geometry, the nitrogen atom adopts a geometry that is intermediate between sp² and sp³, resulting in a pyramidal shape. This deviation from planarity is a result of stereoelectronic effects. The repulsion between the lone pairs of the nitrogen and the oxygen of the methoxy group, along with the steric hindrance from the alkyl and methoxy substituents, disrupts the ideal orbital overlap required for full resonance delocalization across the O=C-N system.

A detailed analysis of a closely related compound, N-chloro-N-methoxy-4-nitrobenzamide, provides insight into the expected geometry. In this analog, a pyramidal configuration at the amide nitrogen has been confirmed through X-ray diffraction studies. The sum of the bond angles around the nitrogen atom (a measure of pyramidalization) was found to be 337.5°. For a perfectly planar sp²-hybridized atom, this sum would be 360°, while for a perfect tetrahedral sp³-hybridized atom, it would be approximately 328.4°. The observed value of 337.5° for the analog clearly indicates a significant degree of pyramidal character at the amide nitrogen.

Furthermore, the deviation of the nitrogen atom from the plane defined by the three atoms attached to it (the carbonyl carbon, the methoxy oxygen, and the chloro group in the analog) was measured to be 0.418 Å. A value of zero would indicate perfect planarity. This substantial out-of-plane deviation further confirms the pyramidal nature of the nitrogen center.

Computational Chemistry and Theoretical Modelling of N Methoxy N,3 Dimethyl 4 Nitrobenzamide

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-body electronic wavefunction, DFT allows for the reliable prediction of molecular geometries, vibrational frequencies, and a host of electronic properties. For N-methoxy-N,3-dimethyl-4-nitrobenzamide, DFT calculations are crucial for optimizing the ground-state geometry, determining bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from DFT calculations that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface to visualize regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MEP map is color-coded, typically with red indicating regions of highest negative electrostatic potential and blue representing regions of highest positive potential.

For this compound, the MEP map would reveal distinct features:

Negative Regions (Red) : The most negative potential is expected to be localized around the oxygen atoms of the nitro group (NO₂) and the carbonyl group (C=O). researchgate.net These areas represent the most likely sites for electrophilic attack.

Positive Regions (Blue) : Positive potential would be concentrated around the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites susceptible to nucleophilic attack. researchgate.net

This visual representation of charge distribution is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological receptors or other reactants. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and the gap between them are fundamental predictors of a molecule's kinetic stability and chemical reactivity.

HOMO : This orbital acts as an electron donor. In this compound, the HOMO is likely to be distributed over the electron-rich aromatic benzene (B151609) ring. researchgate.net

LUMO : This orbital acts as an electron acceptor. The LUMO is expected to be localized primarily on the electron-withdrawing nitro group (NO₂) and the carbonyl moiety. researchgate.net

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

The analysis of these orbitals helps in predicting the molecule's behavior in various chemical reactions, including its susceptibility to oxidation or reduction.

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -8.0 | Represents the molecule's ability to donate electrons. |

| ELUMO | -2.0 to -3.5 | Represents the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 3.0 to 5.5 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Internal rotation around single bonds allows a molecule to adopt various conformations. However, rotation is often hindered by an energy barrier, the magnitude of which depends on steric and electronic factors. For this compound, several key rotational barriers exist:

N-C(O) Amide Bond : The rotation around the amide bond is significantly restricted due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This gives the N-C(O) bond considerable partial double-bond character, resulting in a high rotational barrier, typically in the range of 15-20 kcal/mol. nih.govmontana.edu This planarity is a defining feature of the amide group.

N-O Methoxy (B1213986) Bond : Rotation around the N-O bond of the methoxyamide group is also hindered, though to a lesser extent than the amide bond. The barrier is influenced by the electronic interaction between the nitrogen and oxygen lone pairs.

Aryl-NO₂ Bond : The bond connecting the nitro group to the benzene ring also has a rotational barrier, influenced by resonance stabilization and steric hindrance from the adjacent methyl group.

Understanding these barriers is essential for determining the molecule's preferred conformation in different environments. nih.gov

| Bond | Expected Rotational Barrier | Primary Influencing Factors |

|---|---|---|

| Amide N-C(O) | High (~15-20 kcal/mol) | Partial double-bond character, resonance stabilization. nih.govmontana.edu |

| Methoxy N-O | Moderate | Lone pair repulsion, stereoelectronic effects. |

| Aryl C-N (Nitro) | Moderate | Resonance with the aromatic ring, steric hindrance. |

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's geometry. In this compound, anomeric interactions are of particular interest. The anomeric effect involves the donation of electron density from a lone pair on the amide nitrogen atom into the adjacent antibonding orbital (σ*) of the N-O bond. This interaction stabilizes a specific conformation, influences N-O bond length, and affects the rotational barrier around this bond. A detailed analysis of these effects through methods like Natural Bond Orbital (NBO) analysis can provide a deeper understanding of the molecule's conformational preferences and electronic structure.

Ab Initio and Semi-Empirical Methods for Quantum Chemical Descriptors

Beyond DFT, other computational methods are employed to calculate various quantum chemical descriptors that quantify a molecule's properties.

Ab Initio Methods : These methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without relying on experimental data for parameterization. researchgate.net While computationally intensive, they provide a fundamental understanding of the electronic structure.

Semi-Empirical Methods : Methods like AM1, PM3, and MNDO are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgresearchgate.net This makes them significantly faster and suitable for larger molecules, though potentially less accurate than ab initio or DFT methods. nih.govresearchgate.net

These methods can be used to compute a wide range of descriptors, including atomic charges, dipole moments, polarizability, and heats of formation, which are vital for quantitative structure-activity relationship (QSAR) studies.

| Descriptor | Description | Commonly Used Methods |

|---|---|---|

| Atomic Charges (e.g., Mulliken, NPA) | Distribution of electron charge among atoms. | DFT, Hartree-Fock, Semi-Empirical |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, Hartree-Fock, Semi-Empirical |

| Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | DFT, Hartree-Fock |

| Heat of Formation | The enthalpy change when the compound is formed from its constituent elements. | Semi-Empirical (e.g., PM6, PM7) |

Synthetic Applications and Broader Chemical Utility of N Methoxy N,3 Dimethyl 4 Nitrobenzamide

Role as a Key Building Block in Multi-Step Organic Synthesis

N-methoxy-N,3-dimethyl-4-nitrobenzamide serves as a crucial building block in organic synthesis primarily due to the properties of its N-methoxy-N-methylamide (Weinreb amide) group. Weinreb amides are renowned for their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones in a controlled manner. Unlike other acylating agents like acid chlorides or esters, the reaction with Weinreb amides typically stops cleanly at the ketone stage without proceeding to the tertiary alcohol.

This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate. The metal ion from the organometallic reagent is coordinated by both the carbonyl oxygen and the methoxy (B1213986) oxygen of the Weinreb amide. This intermediate is stable at low temperatures and does not collapse to release the ketone until an aqueous workup is performed. This stability prevents the common problem of over-addition, which plagues similar reactions with other carboxylic acid derivatives.

The presence of the nitro group and methyl group on the aromatic ring of this compound modifies its electronic properties but does not interfere with the fundamental reactivity of the Weinreb amide. These substituents can be carried through synthetic sequences and later transformed into other functional groups, further enhancing the molecule's utility as a versatile intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries.

Application as a Directing Group in Directed C-H Functionalization

One of the most powerful applications of the N-methoxy amide functional group within this compound is its role as a directing group in C-H functionalization reactions. nih.gov This strategy has become a cornerstone of modern synthesis for its ability to selectively activate and modify otherwise inert C-H bonds, offering a highly efficient approach to molecular construction. rsc.org

The N-methoxy amide group acts as a bidentate ligand, coordinating to a transition metal catalyst and positioning it in close proximity to a specific C-H bond—typically the C-H bond at the ortho position of the benzamide (B126) ring. nih.gov This chelation-assisted strategy guides the catalyst to a single, strategic site, enabling regioselective functionalization in the presence of numerous other C-H bonds. nih.gov This directed approach provides a powerful and reliable retrosynthetic disconnection. nih.gov

Through the collective efforts of the chemical community, the N-methoxy amide has been established as an extremely simple yet broadly applicable directing group for a range of transformations catalyzed by palladium (Pd), rhodium (Rh), and ruthenium (Ru). nih.govresearchgate.net These reactions include arylation, alkylation, and annulation, allowing for the construction of complex biaryl and polycyclic systems. researchgate.net

Table 1: N-Methoxy Amide as a Directing Group in C-H Activation

| Catalyst System | Transformation Type | Description | Reference |

|---|---|---|---|

| Palladium (Pd) | C(sp²)–H and C(sp³)–H Activation | The N-methoxy amide group effectively directs Pd catalysts for various C-H functionalization reactions. | nih.gov |

| Rhodium (Rh) | C(sp²)–H Activation / Annulation | Widely used in Rh(III)-catalyzed annulations with alkynes and other coupling partners to form nitrogen-containing heterocycles. | nih.govnih.gov |

| Ruthenium (Ru) | C-H Functionalization | The directing group is also compatible with Ru-catalyzed transformations, expanding the scope of accessible reactions. | nih.govresearchgate.net |

Precursor for the Synthesis of Diverse Heterocyclic and Polycyclic Systems

The unique reactivity of this compound, particularly its function as a directing group, makes it an excellent precursor for synthesizing a variety of complex ring systems.

N-acyl sulfoximines are an important class of compounds in medicinal chemistry, and their synthesis is of considerable interest. rsc.org While direct acylation of sulfoximines from this compound is not a standard transformation, the compound can serve as a precursor to the required acylating agent.

A plausible synthetic route would involve the hydrolysis of the this compound to its corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid. This carboxylic acid can then be activated and coupled with a free (NH)-sulfoximine to yield the target N-acyl sulfoximine (B86345). Modern catalytic methods for this transformation often involve activating the carboxylic acid with a boronic acid catalyst, avoiding the need for stoichiometric amounts of activating reagents. rsc.org Alternatively, established methods for the N-acylation of sulfoximines, such as iron-catalyzed oxidative coupling with methylarenes or manganese-promoted C-H activation, could be adapted. nih.govorganic-chemistry.org

A significant application of N-methoxybenzamides, including this compound, is in the synthesis of phenanthridinones. nih.gov This tricyclic heterocyclic scaffold is present in numerous natural products and pharmacologically active molecules. nih.govresearchgate.net

An efficient and modern method for constructing the phenanthridinone core involves a rhodium(III)-catalyzed C-H activation and annulation reaction. nih.govresearchgate.net In this process, the N-methoxy amide group of the benzamide directs the Rh(III) catalyst to the ortho C-H bond of the aromatic ring. This is followed by coupling with an aryl partner, such as an aryltriethoxysilane or an arylboronic acid, and subsequent intramolecular annulation involving the N-H bond of the amide. nih.govresearchgate.net This reaction cascade efficiently forges the central ring of the phenanthridinone system in a single pot. nih.gov Palladium catalysts have also been successfully employed for similar transformations. researchgate.net

Table 2: Rh(III)-Catalyzed Synthesis of Phenanthridinones from N-Methoxybenzamides

| Catalyst | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| [RhCp*Cl₂]₂ | Aryltriethoxysilanes | One-pot synthesis via dual C-H bond activation and annulation. | nih.govresearchgate.net |

| Rh(III) complexes | Arylboronic acids | An alternative aryl source for the annulation cascade, showcasing the versatility of the method. | researchgate.net |

Outlook and Future Research Trajectories in N Methoxy N,3 Dimethyl 4 Nitrobenzamide Chemistry

Innovation in Catalyst Design for Enhanced Efficiency and Selectivity

The synthesis of N-methoxy-N,3-dimethyl-4-nitrobenzamide and its subsequent transformations are fertile ground for the development of novel catalytic systems. Future research will likely focus on catalysts that offer superior efficiency, heightened selectivity, and improved sustainability.

Key Areas for Catalyst Innovation:

Transition Metal Catalysis: The use of transition metals like palladium, copper, and nickel is well-established in amide synthesis. numberanalytics.com Future efforts will likely target the development of bespoke ligands that can precisely control the catalytic activity and selectivity for the specific steric and electronic environment of this compound. For instance, catalysts could be designed for selective cross-coupling reactions at the aromatic ring, preserving the Weinreb amide functionality.

Organocatalysis: As a metal-free alternative, organocatalysis offers advantages in terms of reduced toxicity and cost. numberanalytics.com The development of chiral organocatalysts could enable the asymmetric synthesis of derivatives of this compound, a crucial aspect for pharmaceutical applications.

Biocatalysis: The use of enzymes, such as lipases and amidases, presents a green and highly selective route for amide bond formation. numberanalytics.com Future research could explore the directed evolution of enzymes to create biocatalysts specifically tailored for the synthesis of this compound under mild conditions.

Nanostructured Catalysts: Carbon-based nanostructures, such as those functionalized with aryl boronic acids, have shown promise in catalyzing amide coupling reactions. acs.org The application of these materials could offer high efficiency and recyclability, contributing to more sustainable synthetic processes.

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Transition Metal Catalysts (e.g., Pd, Cu, Ni) | High efficiency and selectivity in cross-coupling reactions. numberanalytics.com | Development of custom ligands for regioselective functionalization. |

| Organocatalysts | Lower toxicity, cost-effective, and potential for asymmetric synthesis. numberanalytics.com | Design of chiral catalysts for enantioselective transformations. |

| Biocatalysts (e.g., Lipases) | High selectivity and environmentally friendly reaction conditions. numberanalytics.com | Directed evolution of enzymes for specific substrate recognition. |

| Nanostructured Catalysts | High efficiency, recyclability, and sustainability. acs.org | Application of functionalized carbon nanomaterials. |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The unique structural features of this compound, particularly the Weinreb amide group, open avenues for exploring novel reactivity and synthetic transformations that go beyond traditional amide chemistry.

Exploiting Dual Reactivity: Weinreb amides exhibit dual reactivity, participating in both nucleophilic addition at the carbonyl group and reductive cleavage of the N-O bond. rsc.org Future research can leverage this property for the divergent synthesis of complex molecules from a single this compound precursor.

C-H Functionalization: The Weinreb amide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of functional groups at the ortho position of the aromatic ring. mdpi.comresearchgate.net Investigations into this area could lead to the development of efficient methods for synthesizing highly substituted benzamide (B126) derivatives.

Unconventional Rearrangements: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, potentially enabling unconventional transformations such as the Smiles rearrangement under photocatalytic conditions. acs.org Exploring such reactions could provide access to novel molecular scaffolds.

Selective Reduction of the Nitro Group: The selective reduction of the nitro group to an amine in the presence of the Weinreb amide functionality is a key transformation that would provide access to a versatile synthetic intermediate. Research into chemoselective reduction catalysts, such as gold nanoparticles, will be crucial. chemrxiv.orgmdpi.com

Advanced Computational Methodologies for Mechanism Prediction and Rational Design

Computational chemistry is a powerful tool for elucidating reaction mechanisms and guiding the rational design of new catalysts and reactions. For this compound, computational studies will be instrumental in accelerating research and development.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms involving this compound. scholarsresearchlibrary.comnih.govscholarsresearchlibrary.com For instance, DFT can be used to model the transition states of catalytic cycles, predict the regioselectivity of C-H functionalization reactions, and understand the factors governing the dual reactivity of the Weinreb amide.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. scholarsresearchlibrary.comscholarsresearchlibrary.com This can aid in the design of new compounds with desired properties.

Mechanism Prediction for Novel Transformations: As new reactions are discovered, computational modeling will be essential for understanding their mechanisms. For example, modeling the potential energy surfaces of unconventional rearrangements could reveal the key intermediates and transition states, facilitating reaction optimization. acs.org

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms and catalyst-substrate interactions. nih.gov | Prediction of reaction pathways, transition state energies, and selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with reactivity or biological activity. scholarsresearchlibrary.com | Rational design of new derivatives with enhanced properties. |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and solvent effects. | Understanding the role of molecular flexibility in reactivity. |

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery and optimization of reactions involving this compound, the integration of high-throughput experimentation (HTE) and laboratory automation will be crucial.

High-Throughput Screening (HTS) for Catalyst Discovery: HTS techniques can be employed to rapidly screen large libraries of potential catalysts for the synthesis and transformation of this compound. acs.orgmpg.de This approach can significantly reduce the time and resources required for catalyst development.

Automated Synthesis Platforms: The use of automated synthesis platforms can streamline the preparation of libraries of this compound derivatives for structure-activity relationship studies. nih.govyoutube.com These platforms allow for precise control over reaction parameters and can be integrated with analytical techniques for real-time monitoring.

Robotic Systems for Reaction Optimization: Robotic systems combined with design of experiment (DoE) software can be used to efficiently explore a wide range of reaction conditions (e.g., temperature, concentration, catalyst loading) to identify the optimal parameters for a given transformation. purdue.edu

Q & A

Q. How do substituent modifications (e.g., replacing nitro with cyano) alter the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Nitro Group : Enhances electron-deficient character, improving DNA intercalation.

- Cyano Analog : May reduce toxicity but lower binding affinity.

- Testing : Synthesize analogs and compare IC₅₀ values in cytotoxicity assays .

Key Data Contradictions and Resolutions

- Fluorescence Quenching in Protic Solvents : reports stable fluorescence in methanol, while other studies note quenching due to H-bonding. Resolution : Control solvent purity and exclude trace water .

- Mutagenicity Variance : Compound 3 () shows lower mutagenicity than similar derivatives. Resolution : Conduct Ames II testing with S9 metabolic activation to confirm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.